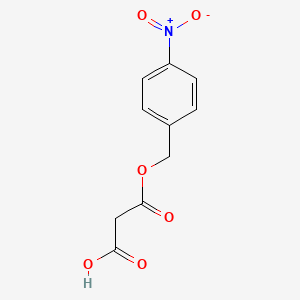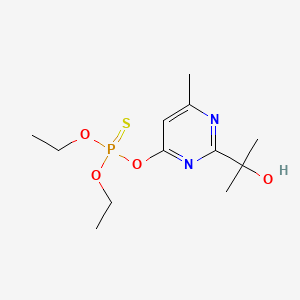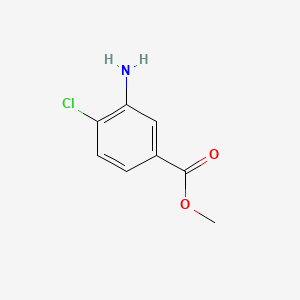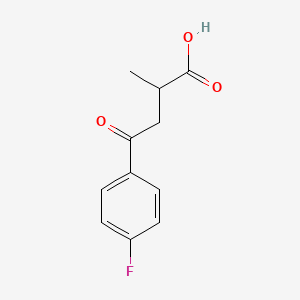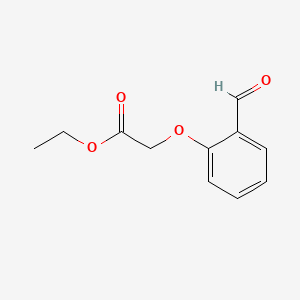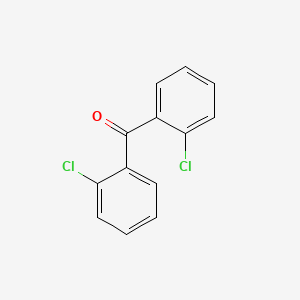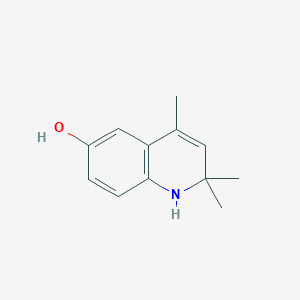
6-Hydroxy-2,2,4-triméthyl-1,2-dihydroquinoléine
Vue d'ensemble
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol, also known as TMQ, is a heterocyclic compound belonging to the quinoline family. TMQ is a pale yellow solid that has a melting point of 155-156°C and a boiling point of 300°C. It has a molecular weight of 168.22 g/mol and is soluble in water, alcohol, and ether. TMQ is an important intermediate in the synthesis of many pharmaceuticals and other organic compounds.
Applications De Recherche Scientifique
Antioxydants écologiques pour pneus
Les dérivés du TMQ ont été conçus pour être utilisés comme antioxydants écologiques pour pneus . Ces dérivés ont été créés par des modifications d'hydroxylation à plusieurs sites . L'activité antioxydante de ces dérivés hydroxylés a été caractérisée sur la base de la méthode DFT et comparée à celle du TMQ . L'étude a révélé six dérivés du TMQ présentant un risque de toxicité significativement plus faible que celui du TMQ .
Asphalte modifié au caoutchouc
L'ajout de TMQ au caoutchouc crépé de caoutchouc naturel modifié à l'asphalte a été étudié pour ses performances dans des conditions de vieillissement à court et à long terme . L'étude a montré que le meilleur produit d'asphalte modifié était l'ajout de 10 % de caoutchouc crépé et de 2 % de TMQ . L'asphalte modifié au caoutchouc crépé peut améliorer les performances de l'asphalte en termes de durabilité .
Importance pharmacologique
Malgré son importance pharmacologique significative, la synthèse à l'échelle industrielle du TMQ est toujours pénible en raison de l'utilisation de solvants nocifs, de conditions réactionnelles drastiques et du coût élevé de récupération des catalyseurs homogènes .
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that this compound can be chemically modified to obtain new derivatives, namely; ester, hydarzide, oxadiazole and triazole . These derivatives may interact differently with their targets, leading to various changes in cellular processes.
Biochemical Pathways
It has been found that these compounds can act as antioxidants in styrene-butadiene rubber (sbr) composites
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is considered to be bbb permeant . It is also predicted to be a CYP2D6 inhibitor . These properties could impact the compound’s bioavailability and its distribution within the body.
Result of Action
In the context of sbr composites, it has been found that the compound and its derivatives can improve the mechanical properties of the composites . This suggests that the compound may have a stabilizing effect on the molecular structure of these materials.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can help maintain the stability and efficacy of the compound.
Propriétés
IUPAC Name |
2,2,4-trimethyl-1H-quinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSINDHMECZQCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344827 | |
| Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72107-05-2 | |
| Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper on 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol?
A1: The research paper investigates the nature of the radicals produced when 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol is exposed to light (photolysis) []. This study aims to characterize the specific radicals generated, providing insights into the compound's photochemical behavior.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)
